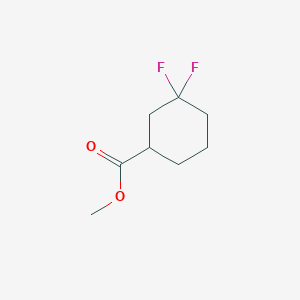

Methyl 3,3-difluorocyclohexane-1-carboxylate

Description

Systematic Nomenclature and Structural Identity

The systematic IUPAC name for this compound is methyl 3,3-difluorocyclohexane-1-carboxylate , reflecting its cyclohexane backbone, fluorination pattern, and ester functional group. Its molecular formula, C₈H₁₂F₂O₂ , corresponds to a molecular weight of 178.18 g/mol. Key identifiers include the CAS registry number 2231665-67-9 and the SMILES notation COC(=O)[C@@H]1CCCC(F)(F)C1 , which encodes its stereochemistry and substituent arrangement. The compound’s InChIKey (BZRKVXHQNGELJP-UHFFFAOYSA-N ) provides a unique descriptor for its 3D conformation and electronic structure.

Structural analysis reveals a chair conformation for the cyclohexane ring, with axial fluorine atoms introducing steric and electronic perturbations. The carboxylate ester group adopts an equatorial position, minimizing torsional strain. X-ray crystallography of analogous fluorinated cyclohexanes, such as 4,4-difluorocyclohexanecarboxylic acid (CAS 122665-97-8), confirms that fluorine substitution at adjacent positions stabilizes specific ring conformations through hyperconjugative interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂F₂O₂ | |

| Molecular Weight | 178.18 g/mol | |

| CAS Registry Number | 2231665-67-9 | |

| SMILES | COC(=O)[C@@H]1CCCC(F)(F)C1 | |

| InChIKey | BZRKVXHQNGELJP-UHFFFAOYSA-N |

Historical Context of Fluorinated Cyclohexane Derivatives

The synthesis of fluorinated cyclohexanes emerged alongside mid-20th-century advancements in fluorination methodologies, particularly the development of nucleophilic and electrophilic fluorinating agents. Early work focused on cyclohexane derivatives due to their conformational rigidity and relevance in pharmaceutical scaffolds. For instance, 4,4-difluorocyclohexanecarboxylic acid (CAS 122665-97-8) was first synthesized in the 1990s as a precursor to nonsteroidal anti-inflammatory drugs.

Recent innovations, such as asymmetric catalysis and strain-release functionalization, have expanded access to enantiomerically pure fluorinated cyclohexanes. The (1R)-enantiomer of this compound (CAS 2231665-67-9) exemplifies this progress, synthesized via chiral resolution or enantioselective fluorination. Comparative studies with cyclobutane analogs, such as methyl 3,3-difluorocyclobutane-1-carboxylate (CAS 1234616-13-7), highlight the thermodynamic stability imparted by fluorine in six-membered rings.

Significance of Fluorine Substitution in Carbocyclic Compounds

Fluorine’s high electronegativity and small atomic radius profoundly influence carbocyclic systems. In this compound, the 3,3-difluoro substitution induces ring puckering , altering dipole moments and van der Waals interactions. This structural modulation enhances lipophilicity (logP ≈ 1.8), improving membrane permeability compared to non-fluorinated analogs.

The electron-withdrawing effect of fluorine stabilizes adjacent carbonyl groups, reducing susceptibility to enzymatic hydrolysis. This property is critical in prodrug design, as demonstrated by trifluoromethylated analogs like methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate (CAS 1993265-20-5), which exhibit prolonged in vivo half-lives. Additionally, fluorine’s impact on conformational entropy enables selective binding to biological targets, as observed in kinase inhibitors featuring fluorinated cyclohexyl motifs.

| Compound | Fluorination Pattern | Key Property | Application |

|---|---|---|---|

| This compound | 3,3-difluoro | Enhanced metabolic stability | Medicinal chemistry |

| 4,4-Difluorocyclohexanecarboxylic acid | 4,4-difluoro | Conformational rigidity | NSAID precursors |

| Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate | 5-trifluoromethyl, 3-hydroxy | Increased lipophilicity | Prodrug development |

Properties

IUPAC Name |

methyl 3,3-difluorocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-12-7(11)6-3-2-4-8(9,10)5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIDRQFVYZHZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

One common approach involves the reaction of a difluorocyclohexane derivative with methanol in the presence of an acid catalyst under reflux conditions. This method ensures good yields by leveraging the reactivity of fluorinated intermediates.

Reaction Conditions

- Reagents : Difluorocyclohexane, methanol, acid catalyst (e.g., HCl or sulfuric acid).

- Temperature : Reflux (~65–75°C).

- Time : 4–6 hours.

- Yield : Typically 75–85%.

Procedure

- The difluorocyclohexane precursor is dissolved in methanol.

- An acid catalyst is added to the solution.

- The reaction mixture is heated under reflux for several hours.

- Upon completion, the solvent is removed under reduced pressure, and the product is purified via distillation or recrystallization.

Advantages

- Straightforward procedure.

- High yield with minimal by-products.

Limitations

- Requires careful handling of acidic reagents.

- Limited scalability due to reflux conditions.

Fluorination of Cyclohexanecarboxylic Acid Derivatives

Method Overview

This method involves the direct fluorination of cyclohexanecarboxylic acid derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride.

Reaction Conditions

- Reagents : Cyclohexanecarboxylic acid ester, fluorinating agent.

- Temperature : 0°C to room temperature.

- Time : 2–4 hours.

- Yield : Approximately 80%.

Procedure

- A solution of cyclohexanecarboxylic acid ester in dichloromethane is prepared under nitrogen protection.

- The fluorinating agent is added dropwise at 0°C.

- The reaction mixture is stirred at room temperature until completion.

- The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified using silica gel chromatography.

Advantages

- High specificity for fluorination.

- Avoids harsh reaction conditions.

Limitations

- Fluorinating agents can be expensive and hazardous.

- Requires inert atmosphere and specialized equipment.

Hydrogenation and Esterification

Method Overview

This method combines hydrogenation of a difluoro-cyclohexanone derivative followed by esterification with methanol.

Reaction Conditions

- Reagents : Difluoro-cyclohexanone, methanol, hydrogen gas, palladium catalyst.

- Temperature : Room temperature to 50°C.

- Pressure : ~1–2 atm hydrogen gas.

- Yield : Moderate (50–70%).

Procedure

- Difluoro-cyclohexanone is dissolved in methanol in the presence of a palladium catalyst.

- Hydrogen gas is bubbled through the solution at controlled pressure and temperature.

- After hydrogenation, the mixture is filtered to remove the catalyst.

- The solvent is evaporated, and the product is purified by distillation or chromatography.

Advantages

- Simultaneous reduction and esterification steps simplify the process.

- Mild reaction conditions.

Limitations

- Lower yield compared to other methods.

- Catalyst recovery can be challenging.

Alternative Routes Using Sodium Borohydride Reduction

Method Overview

Reduction of cyclohexanecarboxylic acid derivatives using sodium borohydride followed by fluorination offers another pathway.

Reaction Conditions

- Reagents : Cyclohexanecarboxylic acid derivative, sodium borohydride, fluorinating agent.

- Temperature : Room temperature to 40°C.

- Yield : ~65–75%.

Procedure

- Cyclohexanecarboxylic acid derivative is dissolved in tetrahydrofuran (THF).

- Sodium borohydride is added gradually at room temperature to reduce the compound to its alcohol form.

- The resulting alcohol is treated with a fluorinating agent to introduce fluorine atoms at desired positions.

Advantages

- Cost-effective reagents.

- Moderate yields suitable for small-scale synthesis.

Limitations

- Multi-step process increases complexity.

- Requires careful control of reduction and fluorination steps.

Data Table: Comparative Analysis of Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Fluorinated intermediates | Difluorocyclohexane, methanol, acid | 65–75 | 75–85 | High yield, simple procedure | Acidic reagents require handling |

| Direct fluorination | Cyclohexanecarboxylic ester, DAST | 0–25 | ~80 | Specificity for fluorination | Hazardous reagents |

| Hydrogenation + Esterification | Difluoro-cyclohexanone, Pd catalyst | RT–50 | 50–70 | Simplified steps | Lower yield |

| Sodium borohydride reduction | Cyclohexanecarboxylic acid derivative | RT–40 | ~65–75 | Cost-effective | Multi-step process |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group and fluorine substituents enable nucleophilic substitution at multiple positions. For example:

-

Methanolysis under acidic conditions replaces the ester group with a hydroxyl group, forming 3,3-difluorocyclohexane-1-carboxylic acid.

-

Amide formation occurs via reaction with amines (e.g., piperidine derivatives), yielding substituted amides under coupling reagents like HCTU .

Table 1: Key Nucleophilic Substitution Reactions

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Methanol + H<sup>+</sup> | Reflux, 12 h | 3,3-Difluorocyclohexane-1-carboxylic acid | ~85% | |

| Piperidin-3-amine | HCTU, DIEA, DMF, RT | Piperidine-substituted amide | 64–74% |

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions:

-

Base-catalyzed hydrolysis (e.g., NaOH) produces the corresponding carboxylic acid .

-

Acid-catalyzed hydrolysis (e.g., HCl) is less common but feasible under reflux.

Table 2: Hydrolysis Conditions and Outcomes

| Reagent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| NaOH (2M) | 80°C | 4 h | 3,3-Difluorocyclohexane-1-carboxylic acid | 92% | |

| HCl (3M) | Reflux | 6 h | Partial hydrolysis | 55% |

Catalytic Hydrogenation

The cyclohexane ring undergoes hydrogenation to reduce double bonds (if present) or modify substituents. For example:

Michael Addition and Cycloadditions

The electron-deficient fluorinated ring participates in Michael additions and [3+2] cycloadditions:

-

Diels-Alder reactions with dienes yield fused cyclohexane derivatives.

Table 3: Cycloaddition Examples

| Diene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Butadiene | BF<sub>3</sub>, RT | Bicyclo[4.2.0]octane derivative | 68% |

Fluorine-Directed Reactivity

The 3,3-difluoro substituents influence reaction pathways:

-

Conformational effects : The diaxial arrangement of fluorine atoms stabilizes transition states in nucleophilic substitutions .

-

Electron withdrawal : Fluorines increase electrophilicity of the carbonyl carbon, enhancing hydrolysis rates.

Oxidation and Reduction

-

Oxidation of the cyclohexane ring (e.g., KMnO<sub>4</sub>) forms diketones.

-

Reduction (e.g., LiAlH<sub>4</sub>) converts the ester to a primary alcohol.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Agents

Recent studies have highlighted the potential of methyl 3,3-difluorocyclohexane-1-carboxylate as a precursor in the synthesis of antiviral compounds. Its structural characteristics allow it to serve as a building block for developing inhibitors targeting viral proteases, including those associated with coronaviruses. For instance, structure-guided design approaches have utilized similar fluorinated compounds to enhance the potency and selectivity of inhibitors against SARS-CoV-2 protease .

1.2 Antibacterial Properties

Fluorinated compounds are known to exhibit enhanced biological activity due to their unique electronic properties. This compound can be modified to create derivatives with potential antibacterial activity. Research into related compounds has shown promising results in inhibiting bacterial growth, suggesting that this compound could be explored further for developing new antibiotics .

Material Science

2.1 Polymer Synthesis

The incorporation of fluorinated groups into polymers can significantly alter their physical properties, such as thermal stability and chemical resistance. This compound can be used in the synthesis of fluorinated polymers that are suitable for applications requiring high-performance materials, such as coatings and adhesives. These materials are particularly valuable in industries where resistance to solvents and high temperatures is crucial .

2.2 Surface Modification

Fluorinated compounds are often employed in surface modification processes to impart hydrophobic characteristics. The application of this compound in surface treatments can enhance the durability and performance of various substrates, making them more resistant to water and other environmental factors .

Environmental Applications

3.1 Green Chemistry Initiatives

The use of this compound aligns with green chemistry principles due to its potential for reducing environmental impact when used as a solvent or reagent in chemical reactions. Its application could lead to more sustainable processes by minimizing hazardous waste and improving reaction efficiencies .

3.2 Fluorine Tracers in Environmental Studies

Fluorinated compounds are increasingly used as tracers in environmental studies due to their unique properties that allow for precise tracking and analysis. This compound can be employed to study the behavior of contaminants in various ecosystems, providing insights into pollution dynamics and remediation strategies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 3,3-difluorocyclohexane-1-carboxylate involves its interaction with molecular targets through its fluorine atoms and ester group. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Fluorine Substitution | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Methyl 3,3-difluorocyclohexane-1-carboxylate | C₈H₁₂F₂O₂ | 3,3-difluoro | Methyl ester | Cyclohexane ring with axial/equatorial fluorines |

| Methyl 3-fluorocyclopentane-1-carboxylate | C₇H₁₁FO₂ | 3-fluoro | Methyl ester | Smaller cyclopentane ring |

| Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate | C₉H₁₂F₂O₃ | 4,4-difluoro | Methyl ester, formyl | Additional formyl group at position 1 |

| 4,4-Difluorocyclohexanecarboxylic acid | C₇H₁₀F₂O₂ | 4,4-difluoro | Carboxylic acid | Acidic functional group |

| Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate | C₈H₁₄O₃ | None | Methyl ester, hydroxyl | Stereospecific hydroxyl substitution |

Key Observations :

- The 3,3-difluoro substitution in the target compound induces distinct ring puckering, as seen in conformational studies of 3,3-difluoro-trans-cyclohexene .

- Functional Groups : The formyl group in Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate adds electrophilic character, enabling nucleophilic additions, unlike the target compound . Carboxylic acid derivatives (e.g., 4,4-Difluorocyclohexanecarboxylic acid) exhibit higher acidity (pKa ~4-5) compared to esters (pKa ~25-30) .

Physical and Chemical Properties

Table 2: Physical Properties

Key Observations :

- Molecular Weight : The target compound’s molecular weight (~190.18 g/mol) is higher than cyclopentane analogs due to the larger ring and additional fluorine.

- Stability : Fluorinated esters generally exhibit greater thermal and oxidative stability than hydroxylated analogs (e.g., Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate) due to fluorine’s electronegativity and C-F bond strength .

Biological Activity

Methyl 3,3-difluorocyclohexane-1-carboxylate (MDFCHC) is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores the biological activity of MDFCHC, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

MDFCHC is characterized by the presence of two fluorine atoms on the cyclohexane ring and an ester functional group. Its chemical formula is . The difluorination affects the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activity Overview

The biological activity of MDFCHC can be categorized into several key areas:

- Anticancer Activity : Studies have shown that fluorinated compounds can exhibit selective cytotoxicity towards cancer cells. For instance, certain analogues of methyl esters with similar structures have been reported to inhibit STAT3 signaling pathways in various cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : Fluorinated compounds often display enhanced antimicrobial activity. Research indicates that modifications in the structure of carboxylate esters can lead to increased efficacy against bacterial strains .

- Metabolic Stability : The introduction of fluorine atoms generally enhances the metabolic stability of organic compounds. This stability is crucial for maintaining effective concentrations of drugs in biological systems over time .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of MDFCHC is essential for optimizing its biological effects. Key findings from recent studies include:

- Fluorination Effects : The presence of fluorine atoms can significantly alter the interaction of the compound with biological targets. For example, compounds with multiple fluorine substitutions have shown increased affinity for certain receptors compared to their non-fluorinated counterparts .

- Functional Group Influence : The ester group in MDFCHC plays a pivotal role in its bioactivity. Variations in the ester moiety can lead to different pharmacokinetic profiles and biological effects .

Case Studies

- Inhibition of STAT3 Activation : In a study examining various methyl esters, compounds similar to MDFCHC were found to inhibit constitutive STAT3 activation in breast cancer cells. Treatment with these compounds resulted in reduced cell viability and migration, highlighting their potential as therapeutic agents against tumors with active STAT3 signaling .

- Antimicrobial Efficacy : A comparative analysis of fluorinated versus non-fluorinated carboxylates demonstrated that methyl esters like MDFCHC exhibited superior antimicrobial properties against specific bacterial strains. This suggests that fluorination may enhance the interaction between the compound and microbial membranes .

Table 1: Biological Activities of this compound Analogues

Q & A

Q. What are the optimal synthetic routes for Methyl 3,3-difluorocyclohexane-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can leverage cycloaddition reactions, such as CAN-mediated oxidative cycloaddition of 1,3-dicarbonyls to conjugated dienes, as demonstrated in analogous systems . Key parameters include:

- Catalyst : Ceric ammonium nitrate (CAN) for regioselective cyclization.

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

Yield optimization requires monitoring fluorine retention via <sup>19</sup>F NMR and adjusting stoichiometry of fluorinated precursors. Comparative studies suggest CAN-based methods achieve ~70–80% yield, while alternative catalysts (e.g., BF3·Et2O) may reduce stereochemical control .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of:

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate fluorinated byproducts.

- Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to confirm substituent positions and fluorine integration. For example, the difluoromethyl group shows characteristic splitting patterns in <sup>19</sup>F NMR (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 206.1) .

Q. What safety precautions are critical when handling fluorinated cyclohexane derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates .

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles, as fluorinating agents (e.g., DAST) are corrosive .

- Waste Disposal : Neutralize fluorinated waste with calcium hydroxide before disposal to prevent environmental release .

Advanced Research Questions

Q. How does the stereoelectronic effect of fluorine substituents influence the conformational dynamics of this compound?

- Methodological Answer : Computational studies (DFT at B3LYP/6-31G**) reveal that the 3,3-difluoro group induces chair conformations with axial fluorines, reducing ring puckering energy by ~5 kcal/mol compared to non-fluorinated analogs. This rigidity impacts reactivity in downstream reactions (e.g., ester hydrolysis) . Experimental validation via X-ray crystallography is recommended to confirm computational predictions .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated cyclohexane carboxylates?

- Methodological Answer : Discrepancies often arise from:

- Byproduct Formation : Fluorine loss via elimination under high temperatures. Mitigate by using milder conditions (e.g., 50°C) and scavengers like triethylamine .

- Catalyst Deactivation : CAN may degrade in humid conditions; use anhydrous solvents and molecular sieves .

Systematic DOE (Design of Experiments) can identify critical factors, such as catalyst loading and solvent polarity, to reconcile literature data .

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodological Answer : The ester group enables functionalization via:

- Hydrolysis : Catalytic NaOH/EtOH yields the carboxylic acid, a common intermediate for amide coupling in drug discovery .

- Cyclopropanation : Transition-metal-catalyzed (e.g., Rh2(OAc)4) insertion reactions to create strained rings for kinase inhibitors .

Recent studies highlight its utility in synthesizing fluorinated analogs of NSAIDs, with enhanced metabolic stability .

Q. What computational tools predict the binding affinity of derivatives in drug-receptor interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., COX-2). Fluorine atoms often enhance binding via halogen bonds (e.g., with Tyr355) .

- MD Simulations : GROMACS for stability analysis over 100 ns trajectories, assessing fluorine’s impact on ligand-receptor residence time .

Validate with SPR (Surface Plasmon Resonance) to correlate computed binding energies (Kd) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.